4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene

Medicinal Chemistry Organic Synthesis Building Blocks

4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene (tert-butyl 4-[2-(4-bromophenyl)acetyl]piperazine-1-carboxylate) is a Boc-protected piperazine derivative featuring a 4-bromophenylacetyl moiety. With molecular formula C17H23BrN2O3 and a molecular weight of 383.28 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry.

Molecular Formula C17H23BrN2O3
Molecular Weight 383.3 g/mol
CAS No. 1007210-75-4
Cat. No. B1527115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene
CAS1007210-75-4
Molecular FormulaC17H23BrN2O3
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)15(21)12-13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3
InChIKeyBPLGDBGOQBEGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene (CAS 1007210-75-4) Procurement-Ready Building Block for Medicinal Chemistry


4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene (tert-butyl 4-[2-(4-bromophenyl)acetyl]piperazine-1-carboxylate) is a Boc-protected piperazine derivative featuring a 4-bromophenylacetyl moiety [1]. With molecular formula C17H23BrN2O3 and a molecular weight of 383.28 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . Its dual functionality—a Boc-protected piperazine amine and an aryl bromide—enables orthogonal reactivity, making it particularly valuable for constructing piperazine-containing pharmacophores and for late-stage diversification via cross-coupling reactions [2].

Why 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene Cannot Be Replaced by Common Piperazine Analogs


Attempting to substitute 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene with structurally related piperazine derivatives compromises synthetic utility due to fundamental differences in protecting group strategy and reactive handle placement. The Boc group on the piperazine nitrogen confers stability under basic and nucleophilic conditions while enabling clean deprotection under mild acidolysis—a requirement for multi-step sequences [1]. In contrast, the deprotected analog (4-(piperazinocarbonylmethyl)-1-bromobenzene, CAS 954582-52-6) lacks this protection, leading to unwanted side reactions at the secondary amine during cross-coupling or acylation steps . Similarly, direct aryl-linked analogs such as 1-Boc-4-(4-bromophenyl)piperazine (CAS 352437-09-3) present the bromophenyl group directly attached to piperazine rather than via an acetyl linker, altering both conformational flexibility and the electronic environment of the bromide for palladium-catalyzed couplings . These structural distinctions translate into measurable differences in molecular weight, purity availability, and storage requirements that directly impact procurement decisions .

Quantitative Differentiation of 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene Against Key Comparators


Boc-Protected vs. Deprotected Piperazine: Molecular Weight and Purity Specification Comparison

4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene (CAS 1007210-75-4) exhibits a molecular weight of 383.28 g/mol, reflecting the presence of the Boc protecting group . Its deprotected counterpart, 4-(piperazinocarbonylmethyl)-1-bromobenzene (CAS 954582-52-6), has a molecular weight of 283.17 g/mol . This 100.11 g/mol difference directly correlates to the mass of the tert-butoxycarbonyl group, which provides orthogonal protection during multi-step synthesis [1]. Purity specifications from commercial vendors show that the target compound is available at ≥98% purity , while the deprotected analog is typically offered at 95–97% purity .

Medicinal Chemistry Organic Synthesis Building Blocks

Comparative Reactivity and Synthetic Utility: Acetyl-Linked vs. Direct Aryl-Piperazine Scaffolds

4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene contains a 4-bromophenyl group connected to the piperazine ring via an acetyl (-CH2C(=O)-) linker, resulting in a molecular formula of C17H23BrN2O3 and the presence of a carbonyl functionality that can participate in further transformations [1]. In contrast, 1-Boc-4-(4-bromophenyl)piperazine (CAS 352437-09-3) features a direct C-N bond between the piperazine and the bromophenyl group, with formula C15H21BrN2O2 . The acetyl linker in the target compound provides enhanced conformational flexibility and altered electronic properties of the aryl bromide, which can influence the rate and selectivity of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [2]. While direct comparative kinetic data for this specific compound are not available in the primary literature, class-level evidence indicates that aryl bromides with electron-withdrawing carbonyl substituents often exhibit increased oxidative addition rates in Pd-catalyzed reactions relative to unsubstituted aryl bromides [2].

Cross-Coupling Reactions Suzuki-Miyaura Coupling Building Block Reactivity

Storage and Stability Requirements: Refrigeration vs. Ambient Storage for Structural Analogs

Vendor specifications indicate that 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene requires storage at -20°C for long-term stability or alternatively at 2–8°C under sealed, dry conditions . In comparison, the structurally related 1-Boc-4-(4-bromophenyl)piperazine (CAS 352437-09-3) is reported to be stable at room temperature when kept away from moisture [1] or at 0–8°C . This difference in recommended storage temperature reflects the presence of the more labile acetyl linker and carbonyl functionality in the target compound, which may be more susceptible to hydrolysis or degradation under ambient conditions. For procurement planning, this implies that 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene requires cold-chain logistics or dedicated freezer storage, whereas the direct aryl analog can be stored under less stringent conditions.

Compound Stability Storage Conditions Procurement Logistics

Purity Specification Benchmarking Across Multiple Commercial Sources

A survey of commercial vendors reveals that 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene is available with minimum purity specifications ranging from 95% to ≥98% . Specifically, AK Scientific specifies ≥95% purity , while ChemScene and Leyan offer material with ≥98% purity . CymitQuimica lists the compound at min. 95% purity . In comparison, the deprotected analog 4-(piperazinocarbonylmethyl)-1-bromobenzene is offered at 95–97% purity , and 1-Boc-4-(4-bromophenyl)piperazine is specified at ≥98% . The availability of 98%+ purity grade for the target compound ensures reproducibility in sensitive synthetic applications and reduces the burden of in-house purification.

Purity Analysis Vendor Comparison Quality Control

High-Impact Application Scenarios for 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene


Synthesis of Piperazine-Containing Pharmaceutical Intermediates Requiring Orthogonal Protection

In multi-step medicinal chemistry campaigns, the Boc-protected piperazine moiety of 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene remains inert under basic and nucleophilic conditions, enabling selective manipulation of the bromophenyl group via cross-coupling. Subsequent mild acidolysis (e.g., TFA or HCl) cleanly reveals the secondary amine for further functionalization [1]. This orthogonal reactivity is not achievable with the deprotected analog (CAS 954582-52-6), which would undergo competing reactions at the free amine .

Suzuki-Miyaura Cross-Coupling for Biaryl Library Construction

The 4-bromophenyl moiety attached via an acetyl linker serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura couplings with aryl- or heteroarylboronic acids [2]. The acetyl carbonyl may enhance oxidative addition rates relative to directly linked aryl piperazines, providing a strategic advantage in library synthesis [2]. This application leverages the compound's dual functionality: cross-coupling at the bromide followed by Boc deprotection to access diverse piperazine-containing biaryls.

Building Block for CNS-Targeted Drug Discovery Programs

Piperazine scaffolds are privileged structures in central nervous system (CNS) drug discovery, appearing in antipsychotics, antidepressants, and anxiolytics [1]. 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene provides a modular entry point for installing substituted piperazines onto aromatic cores via the acetyl linker. The availability of ≥98% purity grade ensures that trace impurities do not confound biological assay results, a critical consideration for structure-activity relationship (SAR) studies.

Intermediate for Proteolysis Targeting Chimeras (PROTACs) and Bifunctional Molecules

The acetyl linker provides a synthetic handle for conjugating piperazine-based ligands to other functional moieties. The Boc group allows for stepwise assembly of complex bifunctional molecules where the piperazine nitrogen must be revealed only after linker attachment. While direct experimental data for this specific compound in PROTAC applications is not yet published, the structural features align with design principles for such modalities, and the compound's commercial availability with defined purity specifications supports exploratory research in this area.

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